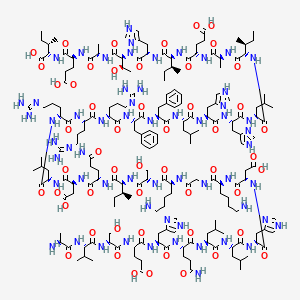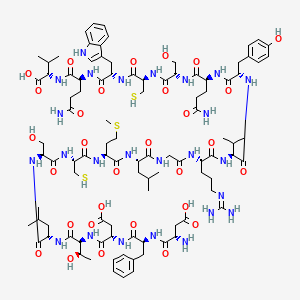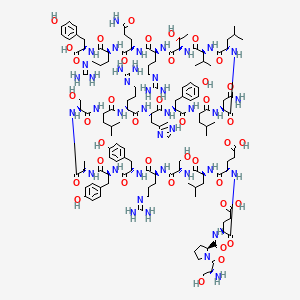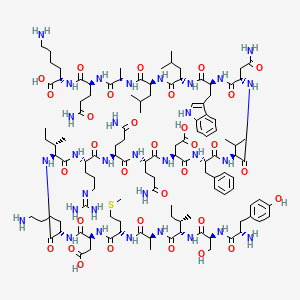
Glucagon-like peptide 2-(2-33)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide 2-(2-33) is a peptide hormone consisting of 33 amino acids. It is derived from the post-translational processing of proglucagon, a precursor protein. This peptide is primarily produced by the intestinal endocrine L cells and neurons in the central nervous system. It plays a crucial role in regulating intestinal growth, enhancing nutrient absorption, and maintaining gut health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide 2-(2-33) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of glucagon-like peptide 2-(2-33) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide 2-(2-33) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Glucagon-like peptide 2-(2-33) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating intestinal growth and function.
Medicine: Explored as a therapeutic agent for conditions such as short bowel syndrome, Crohn’s disease, and osteoporosis. .
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
Mechanism of Action
Glucagon-like peptide 2-(2-33) exerts its effects by binding to the glucagon-like peptide 2 receptor (GLP-2R), a G protein-coupled receptor expressed in the gastrointestinal tract. Upon binding, it activates signaling pathways that promote intestinal growth, enhance nutrient absorption, and reduce apoptosis. Key molecular targets include insulin-like growth factor (IGF) and keratinocyte growth factor (KGF), which mediate the peptide’s intestinotropic effects .
Comparison with Similar Compounds
Glucagon-like peptide 1 (GLP-1): Another peptide derived from proglucagon, primarily involved in glucose homeostasis and insulin secretion.
Teduglutide: A synthetic analog of glucagon-like peptide 2, used clinically for treating short bowel syndrome.
Semaglutide: A glucagon-like peptide 1 receptor agonist used for managing type 2 diabetes.
Uniqueness: Glucagon-like peptide 2-(2-33) is unique in its specific role in promoting intestinal growth and repair. Unlike glucagon-like peptide 1, which primarily affects glucose metabolism, glucagon-like peptide 2-(2-33) focuses on enhancing gut health and nutrient absorption. Teduglutide, while similar, is a synthetic analog designed for therapeutic use, whereas glucagon-like peptide 2-(2-33) is the naturally occurring form .
Properties
Molecular Formula |
C160H249N41O55S |
|---|---|
Molecular Weight |
3659.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C160H249N41O55S/c1-22-74(11)121(151(247)178-91(45-47-110(163)208)136(232)199-126(81(18)205)156(252)176-89(43-34-35-50-161)135(231)194-124(77(14)25-4)154(250)201-127(82(19)206)157(253)192-107(159(255)256)66-120(223)224)195-146(242)96(55-73(9)10)181-140(236)99(58-86-67-170-88-42-33-32-41-87(86)88)184-142(238)101(60-112(165)210)191-152(248)122(75(12)23-2)196-147(243)98(57-85-39-30-27-31-40-85)182-144(240)105(64-118(219)220)187-132(228)90(44-36-51-169-160(167)168)177-155(251)125(80(17)204)198-130(226)79(16)172-137(233)94(53-71(5)6)180-141(237)100(59-111(164)209)186-145(241)106(65-119(221)222)188-138(234)95(54-72(7)8)190-153(249)123(76(13)24-3)197-158(254)128(83(20)207)200-148(244)102(61-113(166)211)185-134(230)93(49-52-257-21)175-133(229)92(46-48-115(213)214)174-143(239)104(63-117(217)218)189-150(246)109(70-203)193-139(235)97(56-84-37-28-26-29-38-84)183-149(245)108(69-202)173-114(212)68-171-131(227)103(62-116(215)216)179-129(225)78(15)162/h26-33,37-42,67,71-83,89-109,121-128,170,202-207H,22-25,34-36,43-66,68-70,161-162H2,1-21H3,(H2,163,208)(H2,164,209)(H2,165,210)(H2,166,211)(H,171,227)(H,172,233)(H,173,212)(H,174,239)(H,175,229)(H,176,252)(H,177,251)(H,178,247)(H,179,225)(H,180,237)(H,181,236)(H,182,240)(H,183,245)(H,184,238)(H,185,230)(H,186,241)(H,187,228)(H,188,234)(H,189,246)(H,190,249)(H,191,248)(H,192,253)(H,193,235)(H,194,231)(H,195,242)(H,196,243)(H,197,254)(H,198,226)(H,199,232)(H,200,244)(H,201,250)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,255,256)(H4,167,168,169)/t74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 |
InChI Key |
OQGQYLSDVZWIPO-QSSAVJFTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)
![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)










